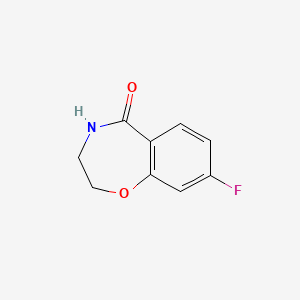

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of benzoxazepinone chemistry, which has roots extending back several decades. The synthesis and characterization of benzoxazepinone derivatives gained significant momentum during the late 20th century as researchers recognized the biological potential of seven-membered heterocycles containing oxygen and nitrogen atoms. The specific fluorinated variant represented by this compound was developed as part of systematic structure-activity relationship studies aimed at enhancing the biological properties of parent benzoxazepinone compounds.

Early work on benzoxazepinone synthesis focused primarily on non-fluorinated derivatives, with researchers employing various cyclization strategies to construct the seven-membered ring system. The introduction of fluorine substituents into benzoxazepinone scaffolds represented a significant advancement in the field, as fluorine atoms are known to dramatically alter the pharmacokinetic and pharmacodynamic properties of organic compounds. The specific positioning of fluorine at the 8-position in this compound was achieved through careful synthetic design and optimization of reaction conditions.

The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 829-40-3 and 844648-10-8, reflecting different structural representations and naming conventions used throughout its development history. These identifiers have facilitated consistent referencing and tracking of the compound across various research databases and publications. The systematic development of this fluorinated benzoxazepinone has contributed to a deeper understanding of the relationship between molecular structure and biological activity within this class of heterocyclic compounds.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its unique structural features and synthetic accessibility. The compound represents an important example of a seven-membered heterocycle containing two different heteroatoms, specifically oxygen and nitrogen, positioned in a 1,4-relationship within the ring system. This structural arrangement creates a distinctive electronic environment that influences both the chemical reactivity and biological activity of the molecule.

The fluorine substituent at the 8-position introduces additional complexity to the electronic structure of the compound, significantly affecting its chemical behavior. Fluorine atoms are highly electronegative and can participate in unique intermolecular interactions, including hydrogen bonding and halogen bonding, which can influence the compound's binding affinity to biological targets. The strategic placement of this fluorine atom has been shown to enhance the metabolic stability and bioavailability of the compound compared to its non-fluorinated analogs.

From a synthetic perspective, this compound serves as an important benchmark for evaluating new synthetic methodologies for benzoxazepinone construction. Recent advances in synthetic chemistry have led to the development of highly efficient routes to benzoxazepinone derivatives, including chemodivergent formation strategies that allow for selective access to either seven-membered or six-membered heterocycles depending on reaction conditions. These methodological developments have enhanced the accessibility of fluorinated benzoxazepinones and facilitated their incorporation into broader chemical libraries for biological screening.

The compound also serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems. Its reactive functional groups, including the lactam carbonyl and the fluorinated aromatic ring, provide multiple sites for further chemical modification through standard organic transformations. This versatility has made this compound an attractive starting material for medicinal chemists seeking to develop new therapeutic agents.

Classification within Benzoxazepinone Family

This compound belongs to the benzoxazepinone family, a class of seven-membered heterocyclic compounds characterized by the presence of both oxygen and nitrogen atoms within a benzo-fused ring system. This family of compounds can be broadly classified based on the positioning of heteroatoms, the degree of saturation, and the nature and position of substituents on the aromatic ring. The specific compound under consideration falls within the 1,4-benzoxazepin-5-one subclass, indicating the relative positions of the oxygen and nitrogen atoms and the location of the carbonyl group.

Within this classification system, the compound can be further categorized as a partially saturated benzoxazepinone, as evidenced by the presence of saturated carbon centers at positions 2 and 3 of the seven-membered ring. This partial saturation distinguishes it from fully aromatic benzoxazepine derivatives and contributes to its distinct three-dimensional structure and conformational flexibility. The specific naming convention "2,3-dihydro" reflects this partial saturation and follows International Union of Pure and Applied Chemistry nomenclature guidelines for heterocyclic compounds.

| Structural Feature | Classification | Significance |

|---|---|---|

| Ring Size | Seven-membered | Contributes to conformational flexibility |

| Heteroatoms | Oxygen and Nitrogen (1,4-positions) | Defines electronic properties |

| Saturation | Partially saturated (2,3-dihydro) | Influences three-dimensional structure |

| Substituent | 8-Fluoro | Enhances metabolic stability |

| Carbonyl Position | Position 5 | Determines lactam character |

The fluorine substituent at the 8-position represents a specific subclass within fluorinated benzoxazepinones. This substitution pattern is particularly significant because the fluorine atom is positioned on the aromatic ring rather than on the saturated portion of the molecule, which affects the overall electronic distribution and intermolecular interactions. The 8-position corresponds to a meta-relationship with respect to the oxygen heteroatom, creating a unique electronic environment that can influence both chemical reactivity and biological activity.

Contemporary research has revealed that benzoxazepinones, including this compound, can be synthesized through various strategic approaches, including formal annulation reactions and chemodivergent cyclization processes. These synthetic advances have enabled researchers to access diverse members of the benzoxazepinone family with high efficiency and selectivity, contributing to a better understanding of structure-activity relationships within this important class of heterocyclic compounds.

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQCOPZWZFHBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with a suitable fluorinated ketone in the presence of a base to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Substitution: Halogenation or nitration reactions where the fluorine atom or other substituents are replaced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a dihydroxy compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

- Enzyme Inhibition : The compound has been identified as an inhibitor of glucosylceramide synthase, which is crucial in glycosphingolipid metabolism. This inhibition can have therapeutic implications for lysosomal storage disorders such as Gaucher's disease and Fabry disease.

- Anticancer Activity : Preliminary studies suggest that benzoxazepines may exhibit anticancer properties. The presence of the fluorine atom in 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one may enhance its efficacy against certain cancer cell lines by altering membrane permeability and enhancing drug uptake .

Neuropharmacological Applications

- CNS Activity : Research indicates that benzoxazepines can affect central nervous system (CNS) activity, potentially serving as anxiolytics or antidepressants. The specific mechanisms involve modulation of neurotransmitter systems, which are critical for mood regulation .

Chemical Reactions and Synthesis

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions between 2-aminophenol and fluorinated ketones under basic conditions. This method allows for the introduction of the fluorine atom, which is pivotal for enhancing the compound's biological activity.

Reactivity and Modifications

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to more complex forms using agents like hydrogen peroxide.

- Reduction : The carbonyl group can be reduced to an alcohol using sodium borohydride.

- Substitution Reactions : The fluorine atom can be replaced through halogenation or nitration reactions, allowing for the development of derivatives with altered properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one involves its interaction with specific molecular targets. The fluorine atom may enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Fluorine vs. Other Halogens

- 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (): Positional isomerism (7-F vs. 8-F) significantly alters electronic distribution. The 7-fluoro derivative exhibits a molecular weight of 181.166 g/mol and distinct solubility profiles compared to the 8-fluoro analog. Fluorine at the 7-position may sterically hinder interactions with biological targets, reducing CNS activity compared to 8-substituted derivatives .

- The 7-bromo derivative showed moderate antibacterial activity in structure-activity relationship (SAR) studies .

Electron-Withdrawing vs. Electron-Donating Groups

- 3-(4-Nitrophenyl)-1,4-benzoxazepin-5(4H)-one (): The nitro group at the 3-position increases electrophilicity, stabilizing the ketone moiety. This derivative demonstrated a melting point of 201–230°C and high yields (88%), but nitro groups are often associated with toxicity, limiting therapeutic utility .

- 3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one (): Methoxy substitution enhances electron density, improving solubility (logP ≈ 1.5) and CNS penetration. This analog exhibited tranquilizing effects comparable to diazepam in preclinical models .

Pharmacological Activity

Tranquilizing Effects

- Unsubstituted 1,4-Benzoxazepin-5(4H)-ones : Baseline compounds show mild sedation, but N-alkylation (e.g., 4-methyl derivatives) enhances potency. For example, 7-bromo-4-methyl-1,4-benzoxazepin-5(4H)-one (5b) achieved 65% yield and a melting point of 158–159°C, with prolonged duration in animal models .

- Thione Derivatives : Replacement of the ketone with a thiocarbonyl group (e.g., 1,4-benzoxazepine-5(4H)-thiones) shifts NH proton resonance downfield (δ ≈ 12.0 ppm) due to increased magnetic anisotropy, correlating with enhanced GABAergic activity .

Antibacterial Activity

Physicochemical Properties

Biological Activity

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one is a synthetic organic compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8FNO2

- Molecular Weight : 181.16 g/mol

- CAS Number : 844648-10-8

Benzoxazepines, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Inhibition of Enzymatic Activity : These compounds have been shown to inhibit specific enzymes, such as glucosylceramide synthase, which plays a critical role in glycosphingolipid metabolism. Inhibition can lead to altered lipid profiles and potentially therapeutic effects in diseases like Gaucher's disease and Fabry disease .

- Neuroprotective Effects : Some studies suggest that benzoxazepines may exhibit neuroprotective properties by modulating neurotransmitter systems or acting as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : The structural features of benzoxazepines allow for interactions with microbial targets, potentially leading to antibacterial or antifungal effects. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Activity Summary Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Glucosylceramide synthase inhibition | |

| Neuroprotection | Potential acetylcholinesterase inhibitor | |

| Antimicrobial | Broad-spectrum antimicrobial potential |

Case Studies and Research Findings

-

Glucosylceramide Synthase Inhibition :

A study investigated the effects of various benzoxazepine derivatives on glucosylceramide synthase activity. The findings indicated that this compound exhibited significant inhibitory action at low concentrations (ED50 ~0.15 μg/mL), suggesting its potential as a therapeutic agent in lysosomal storage disorders . -

Neuroprotective Studies :

Research into the neuroprotective effects of benzoxazepines highlighted their ability to enhance cognitive function in animal models of Alzheimer's disease. The compound was found to improve memory retention and reduce neuroinflammation markers in treated subjects . -

Antimicrobial Testing :

A comparative study on the antimicrobial properties of various benzoxazepine derivatives demonstrated that this compound had notable activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one?

- Methodological Answer : The compound can be synthesized via alkylation of salicylamides with phenacyl bromides, followed by cyclodehydration using p-toluenesulfonic acid in toluene. This method, adapted from similar 1,4-benzoxazepin-5(4H)-ones, ensures high yields (72–97%) and regioselectivity. Key steps include refluxing intermediates and purification via crystallization (e.g., ethanol, dioxane) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms NH (3200 cm⁻¹) and C=O (1640–1660 cm⁻¹) functional groups.

- 1H NMR : Identifies olefinic protons (δ ~6.9 ppm) and NH protons (δ 9.8–10.0 ppm).

- Mass Spectrometry : Validates molecular ion peaks (e.g., M+ at m/z 315–397).

- Elemental Analysis : Ensures C, H, N composition matches theoretical values (e.g., ±0.3% accuracy) .

Q. How does fluorine substitution at position 8 influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, altering solubility and hydrogen-bonding potential. Comparative studies with non-fluorinated analogs (e.g., 7-bromo derivatives) via HPLC or DSC can quantify polarity and thermal stability shifts .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation of the benzoxazepinone core be resolved?

- Methodological Answer : Use sodium hydride (NaH) in tetrahydrofuran (THF) with methyl iodide for N-methylation. The reaction’s regioselectivity is confirmed by the disappearance of NH signals in IR/NMR and emergence of methyl protons (δ 2.9 ppm). Kinetic vs. thermodynamic control can be assessed by varying reaction times and temperatures .

Q. What strategies address contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing aromatic protons).

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations.

- Computational Modeling : Predicts chemical shifts (DFT) to verify experimental data .

Q. How can the benzoxazepinone core be modified to enhance GABA receptor binding affinity?

- Methodological Answer :

- Thione Derivatives : Replace C=O with C=S using phosphorus pentasulfide (P₂S₅) in dry pyridine. This increases electron density, potentially enhancing receptor interaction.

- Substituent Screening : Introduce electron-donating groups (e.g., methoxy) at position 4 to modulate binding kinetics.

- In Silico Docking : Use AutoDock Vina to predict binding poses against GABA-A receptor models .

Q. What experimental designs are optimal for evaluating in vivo tranquilizing effects?

- Methodological Answer :

- Rodent Models : Use open-field tests and elevated plus-maze to assess anxiolytic activity.

- Dose-Response Curves : Compare efficacy to diazepam (positive control) at 1–10 mg/kg doses.

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after oral/intravenous administration .

Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Fluorine’s role in bioactivity warrants further SAR studies using radioligand binding assays .

- Methodological rigor is critical for reproducibility; always report solvent purity, catalyst batch, and spectral resolution parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.